molecular formula C25H25N3O4 B2427373 3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide CAS No. 343358-04-3

3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide

Cat. No. B2427373
CAS RN: 343358-04-3
M. Wt: 431.492
InChI Key: HRFJQIOKKUYKAI-QQXSKIMKSA-N
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Description

The compound seems to be a derivative of carbazole, which is a heterocyclic organic compound . Carbazole derivatives are often used in organic electronics and photovoltaics due to their excellent charge-transporting properties .


Chemical Reactions Analysis

Carbazole derivatives are known for their use in resistive memory devices . They can facilitate resistive switching by the applied voltage .


Physical And Chemical Properties Analysis

Carbazole derivatives are known for their excellent redox window, good chemical stability, and broad applicability .

Scientific Research Applications

Antitumor Activity

Compounds with structural similarities to "3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide" have been investigated for their antitumor properties. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share some structural features with the specified compound, demonstrated significant broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control 5-FU, indicating their potential as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016). Similarly, carbazole derivatives, known for their aromatic heterocyclic structure, have shown anticancer activities, specifically inducing cytotoxic effects in lung cancer cells through mechanisms involving p53 mediated apoptosis (Refilwe Molatlhegi et al., 2015).

Antibacterial Activity

The research on the antibacterial properties of compounds structurally related to "this compound" has yielded promising results. Novel analogs of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds as antibacterial agents (M. Palkar et al., 2017).

Neurogenesis

A particular interest in the neuroscientific field is the exploration of compounds capable of inducing neurogenesis. An aminopropyl carbazole derivative was found to increase neurogenesis by promoting final cell division in neural stem cells (NSCs). This suggests the potential of such compounds in supporting brain health and possibly treating neurodegenerative diseases (Jae-Yeon Shin et al., 2015).

Immunomodulating Activity

The synthesized series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, with a core structure somewhat similar to the target compound, have shown promising results in immunomodulating activity. These compounds enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, indicating their potential in immunotherapy applications (G. Doria et al., 1991).

Mechanism of Action

In the context of resistive memory devices, the main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Future Directions

Carbazole derivatives hold great promise as potential candidates for high-density digital and analogue data storage and logic circuits . They offer the possibility of manufacturing large-area electronics through cost-effective printing technologies .

properties

IUPAC Name

3-carbazol-9-yl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-30-22-14-17(15-23(31-2)25(22)32-3)16-26-27-24(29)12-13-28-20-10-6-4-8-18(20)19-9-5-7-11-21(19)28/h4-11,14-16H,12-13H2,1-3H3,(H,27,29)/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJQIOKKUYKAI-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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